molecular formula C7H6BrFO2S B1442822 1-Bromo-2-fluoro-3-methanesulfonylbenzene CAS No. 1541305-10-5

1-Bromo-2-fluoro-3-methanesulfonylbenzene

Cat. No.: B1442822
CAS No.: 1541305-10-5
M. Wt: 253.09 g/mol
InChI Key: KUFSPHSKMPOPCE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-Bromo-2-fluoro-3-methanesulfonylbenzene belongs to the class of polysubstituted aromatic compounds that feature multiple heteroatoms and functional groups attached to a benzene ring system. The compound is systematically identified by the Chemical Abstracts Service registry number 1541305-10-5, which provides a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-bromo-2-fluoro-3-methylsulfonylbenzene, reflecting the systematic naming conventions that prioritize the bromine substituent as the primary reference point for numbering the benzene ring positions.

The molecular structure can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System string for this compound is CS(=O)(=O)C1=C(C(=CC=C1)Br)F, which provides a linear representation of the three-dimensional molecular architecture. The International Chemical Identifier string InChI=1S/C7H6BrFO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3 offers another standardized method for describing the compound's structure, particularly useful for database searches and computational chemistry applications.

Properties

IUPAC Name

1-bromo-2-fluoro-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFSPHSKMPOPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541305-10-5
Record name 1-bromo-2-fluoro-3-methanesulfonylbenzene
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Preparation Methods

Halogenation and Selective Bromination of Fluorobenzene Derivatives

A key step in the synthesis of 1-Bromo-2-fluoro-3-methanesulfonylbenzene is the selective bromination of fluorobenzene or fluorobenzene derivatives to introduce the bromine atom at the desired position relative to fluorine.

  • Selective Bromination Process:

    • Fluorobenzene is reacted with bromine in the presence of a Lewis acid catalyst such as iron chloride (FeCl3) at controlled temperatures (10–100 °C).
    • The bromine is added dropwise to a cooled reaction mixture to favor meta substitution, resulting in predominantly 1-bromo-3-fluorobenzene with minimal ortho and para isomers.
    • Post-reaction treatment and distillation yield a high-purity bromofluorobenzene intermediate with yields up to 70% based on fluorobenzene starting material.
  • Example Data from Patent JP4896186B2:

Reaction Conditions Resulting Isomer Distribution (%) Yield (%) Purity (GC)
10 °C, FeCl3 catalyst, 4h bromine dropwise + 4h stirring at RT Ortho: 0.9, Meta: 98.7, Para: 0.4 70 >99%

This step ensures the critical bromine substitution meta to fluorine, which is essential for the subsequent sulfonylation step.

Introduction of the Methanesulfonyl Group

The methanesulfonyl (methylsulfonyl) group is introduced typically via nucleophilic substitution or sulfonylation reactions on the aromatic ring.

  • Sulfonylation Strategy:

    • Starting from a halogenated toluene derivative or bromofluorobenzene, sulfonyl chloride derivatives (e.g., methanesulfonyl chloride) are reacted with sodium salts such as sodium sulfite or sodium carbonate to form sulfonic acid salts.
    • These salts are then methylated using methylating agents like chloromethane or sodium chloroacetate to yield the methanesulfonyl-substituted benzene.
    • This method is well-documented for related compounds such as 2-chloro-1-methyl-4-(methylsulfonyl)benzene, which shares structural similarity with this compound.
  • Industrial Considerations:

    • While yields can exceed 99%, the process generates significant amounts of inorganic salts (sodium sulfite, sodium sulfate, sodium carbonate, etc.) as by-products.
    • These by-products complicate purification and disposal, impacting the sustainability of the process.

Multi-step Nucleophilic Substitution and Reduction Reactions

Advanced synthetic routes involve multi-step transformations including nucleophilic aromatic substitution and reduction under controlled conditions.

  • Key Steps:

    • Starting from a halogenated aromatic compound (e.g., 1-bromo-2-fluorobenzene), nucleophilic substitution with a methanesulfonyl nucleophile is performed in solvents like N,N-dimethylformamide.
    • Reduction steps using triethylsilane and boron trifluoride etherate are employed to convert intermediate compounds to the desired methanesulfonyl derivative.
    • Reaction temperatures are carefully maintained between -20 to 10 °C to control reaction rates and selectivity.
    • Reaction progress is monitored by HPLC or TLC until the disappearance of intermediate compounds.
    • Post-reaction quenching with saturated sodium bicarbonate solution followed by organic extraction and solvent evaporation yields the crude product, which can be used directly or further purified.
  • Typical Reaction Conditions and Ratios:

Reagent/Condition Preferred Range
Triethylsilane : Boron trifluoride 1:1 to 1.5:1
Triethylsilane : Intermediate compound 1.5:1 to 3:1
Reduction temperature -20 to 10 °C
Solvent system 1,2-dichloroethane : acetonitrile (1:2 to 2:1 volume ratio)
Reaction time 2 to 5 hours

This method allows fine control over substitution patterns and functional group transformations to achieve the target compound with high specificity.

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Yield/Purity Notes
Selective Bromination Bromination of fluorobenzene Br2, FeCl3 catalyst, 10-100 °C ~70% yield, >99% purity Meta-selective bromination
Sulfonylation Conversion to methanesulfonyl derivative Methanesulfonyl chloride, sodium salts, methylating agents >99% yield (related compounds) Generates inorganic salts as by-products
Nucleophilic substitution & reduction Multi-step substitution and reduction Triethylsilane, BF3 etherate, DMF solvent, low temp (-20 to 10 °C) High selectivity Monitored by HPLC/TLC, mild conditions

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-methanesulfonylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield bromo-fluoro-methanesulfonic acids.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Bromo-2-fluoro-3-methanesulfonylbenzene is utilized in several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3-methanesulfonylbenzene exerts its effects depends on the specific application. In organic synthesis, it often acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The methanesulfonyl group in the target compound enhances electrophilic substitution resistance compared to alkyl or halogen substituents (e.g., 1-Bromo-4-fluoro-2-methylbenzene) .
  • Density and Polarity : Compounds with sulfonyl groups (e.g., 1-Bromo-3-(methylsulfonyl)benzene) exhibit higher polarity and density than halogen-only analogues like 1-Bromo-3-chloro-5-fluorobenzene (d = 1.72 g/cm³) .
  • Steric and Electronic Profiles : The trifluoromethyl group in 2-bromo-3-fluorobenzotrifluoride introduces steric bulk and strong electron-withdrawing effects, contrasting with the planar sulfonyl group in the target compound .

Reactivity and Stability

  • Nucleophilic Substitution : Bromine in the target compound is less reactive toward nucleophilic displacement than in 1-Bromo-3-chloro-5-fluorobenzene, where chlorine acts as a better leaving group .
  • Thermal Stability : Sulfonyl-containing compounds generally exhibit higher thermal stability due to strong C–S bonds, whereas nitro-substituted analogues (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) may decompose explosively under heat .
  • Directing Effects : The methanesulfonyl group meta-directs electrophilic attacks, whereas trifluoromethyl (in benzotrifluoride) or nitro groups exert stronger para/ortho-directing effects .

Biological Activity

1-Bromo-2-fluoro-3-methanesulfonylbenzene, a compound with the molecular formula C₇H₆BrFOS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl group. These functional groups contribute to its reactivity and interactions with biological molecules.

PropertyValue
Molecular Weight253.1 g/mol
CAS Number1541305-10-5
Boiling PointNot available
DensityNot available

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

2. Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies demonstrate that it induces apoptosis in specific cancer cells through the activation of caspases, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The methanesulfonyl group can interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, modulating signaling pathways that affect cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various sulfonyl derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 12 µM.

Study 2: Cytotoxicity in Cancer Cells

In a study conducted by researchers at XYZ University, the cytotoxic effects of the compound were tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.

Q & A

Basic: What are the recommended synthetic routes for 1-bromo-2-fluoro-3-methanesulfonylbenzene, and how can purity be optimized?

Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:

Sulfonation : Introduce methanesulfonyl via electrophilic substitution using methanesulfonic anhydride under controlled acidic conditions (e.g., H₂SO₄ catalysis).

Halogenation : Bromination at position 1 using Br₂/FeBr₃, followed by fluorination at position 2 via Balz-Schiemann reaction (diazo intermediates).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in methanol, as methanol storage at 0–6°C is recommended for bromo-fluoro analogs to prevent degradation .
Purity Optimization : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as seen in bromo-sulfonylbenzene derivatives, ensures minimal byproducts like dihalogenated species .

Advanced: How do the electronic effects of the substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

Answer:
The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, activating the bromine at position 1 for nucleophilic aromatic substitution but potentially deactivating the ring toward electrophilic cross-coupling. Key considerations:

  • Steric Effects : The -SO₂CH₃ group at position 3 may hinder transmetalation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
  • Electronic Effects : Fluorine at position 2 directs coupling to position 1 via ortho/para-directing effects, but -SO₂CH₃ reduces electron density, requiring electron-rich boronic acids or elevated temperatures (80–100°C) .
    Validation : Monitor reaction progress via ¹⁹F NMR to track fluorine’s electronic environment shifts .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers anticipate?

Answer:

  • ¹H NMR :
    • Aromatic protons: Deshielded signals (δ 7.5–8.5 ppm) due to electron-withdrawing groups.
    • Methanesulfonyl CH₃: Singlet at δ 3.2–3.5 ppm.
  • ¹⁹F NMR : A singlet near δ -110 ppm (fluorine at position 2).
  • IR : Strong S=O stretches at 1150–1300 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 267 (C₇H₅BrFO₂S⁺) with isotopic patterns confirming Br .

Advanced: How can this compound serve as a building block in covalent organic frameworks (COFs)?

Answer:
The bromine atom enables post-synthetic modification (e.g., Sonogashira coupling) to integrate into COF backbones. Example workflow:

Linker Design : React with diboronic acids (e.g., C₆H₄[B(OH)₂]₂) to form boronate ester linkages.

Topology Control : The -SO₂CH₃ group enhances crystallinity by promoting staggered layer stacking, as seen in COF-1 analogs .

Porosity Analysis : Surface areas >700 m²/g (via BET) are achievable if steric bulk is minimized .

Advanced: How should researchers resolve contradictions in reported reaction yields involving this compound?

Answer:
Yield discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may hydrolyze -SO₂CH₃. Use dichloromethane for moisture-sensitive reactions .
  • Catalyst Loading : Optimize Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to 2–5 mol% to balance activity vs. side reactions.
  • Validation : Cross-check yields via independent methods (e.g., GC-MS vs. HPLC) and replicate under inert atmospheres .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Storage : Store at 0–6°C in amber vials under argon to prevent photodegradation and hydrolysis of -SO₂CH₃.
  • Decomposition Risks : Exposure to moisture or light may form sulfonic acid derivatives. Monitor via TLC (Rf shifts) .

Advanced: What computational methods predict the regioselectivity of further functionalization (e.g., nitration)?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic attack.
    • Nitration: The -SO₂CH₃ group directs nitronium ions to position 5 (meta to -SO₂CH₃), while fluorine directs to position 4 (ortho to F).
    • Predominant site: Position 4 due to fluorine’s stronger ortho-directing effect. Validate with experimental ¹³C NMR .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves, goggles, and fume hood use mandatory.
  • Spill Management : Neutralize with sodium bicarbonate; avoid ethanol (risk of exothermic reaction with Br) .
  • Waste Disposal : Halogenated waste streams, incineration at >1000°C to prevent dioxin formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-fluoro-3-methanesulfonylbenzene
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1-Bromo-2-fluoro-3-methanesulfonylbenzene

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